Acetic acid;1-phenylpent-1-en-4-yn-3-ol is an organic compound with the molecular formula and a molecular weight of approximately 218.25 g/mol. This compound features a unique structure that includes both an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis. The compound is classified under the category of alcohols and is often utilized in various chemical reactions due to its electrophilic nature.
Acetic acid;1-phenylpent-1-en-4-yn-3-ol is classified as an alkyne alcohol, specifically an enyne alcohol, due to its structural characteristics. It falls under the broader category of organic compounds that are important in synthetic organic chemistry.
The synthesis of acetic acid;1-phenylpent-1-en-4-yn-3-ol typically involves the following steps:
The reaction mechanism involves the formation of a carbon-carbon bond between the phenylacetylene and acetic acid, leading to the formation of the desired compound. In industrial settings, continuous flow reactors may be used to enhance efficiency and yield.
The molecular structure of acetic acid;1-phenylpent-1-en-4-yn-3-ol can be represented by its IUPAC name and its corresponding structural formula:
The structure includes:
Property | Value |
---|---|
CAS Number | 63399-81-5 |
Molecular Weight | 218.25 g/mol |
InChI | InChI=1S/C11H10O.C2H4O2/c1-2(12)9... |
Canonical SMILES | CC(=O)O.C#CC(C=CC1=CC=CC=C1)O |
Acetic acid;1-phenylpent-1-en-4-yn-3-ol can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions. For example:
The mechanism of action for acetic acid;1-phenylpent-1-en-4-yn-3-ol primarily involves its role as an electrophile in various chemical transformations. The compound can participate in:
While specific physical properties such as boiling point and density are not readily available, general observations include:
Property | Value |
---|---|
Molecular Weight | 218.25 g/mol |
Density | Not Available |
Melting Point | Not Available |
The chemical properties include:
Acetic acid;1-phenylpent-1-en-4-yn-3-ol has diverse applications across various fields:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: